molecular formula C14H20FNO2S B1677458 Ordopidine CAS No. 871351-60-9

Ordopidine

Katalognummer: B1677458
CAS-Nummer: 871351-60-9
Molekulargewicht: 285.38 g/mol
InChI-Schlüssel: UKUPJASJNQDHPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ordopidine is a dopaminergic stabilizer that acts as a dopamine D2 receptor antagonist. It is known for its ability to inhibit psychostimulant-induced hyperactivity and stimulate behavior in hypoactive states. This compound has been studied for its unique state-dependent behavioral effects, which are not shared by other dopamine D2 receptor antagonists .

Vorbereitungsmethoden

Ordopidine can be synthesized through a series of chemical reactions involving the introduction of functional groups to a piperidine ring. The synthetic route typically involves the following steps:

Analyse Chemischer Reaktionen

Ordopidin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Ordopidin kann oxidiert werden, um entsprechende Sulfoxide und Sulfone zu bilden.

    Reduktion: Reduktionsreaktionen können die Sulfongruppe zurück in das Sulfid umwandeln.

    Substitution: Die Fluorgruppe am aromatischen Ring kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriummethoxid. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone und substituierte Derivate .

Wissenschaftliche Forschungsanwendungen

Ordopidine, a compound primarily studied for its pharmacological properties, has shown various applications in scientific research, particularly in the fields of neurology and psychiatry. Below is a detailed overview of its applications, supported by case studies and data tables.

Neurological Disorders

This compound has been investigated for its potential therapeutic effects on several neurological conditions, particularly those involving dopaminergic pathways.

  • Schizophrenia : Research indicates that this compound may have pro-cognitive and pro-social effects in models of schizophrenia. It selectively occupies sigma-1 receptors rather than dopamine D2 receptors, which may contribute to its unique profile in mitigating negative symptoms associated with the disorder .
  • Familial Dysautonomia : A study demonstrated that this compound enhances the production of the IKAP protein in cells derived from patients with Familial Dysautonomia. This effect was attributed to sigma-1 receptor-mediated activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, suggesting potential therapeutic applications for this genetic condition .

Case Studies

Several studies have highlighted this compound's efficacy in clinical settings:

  • Clinical Trials : In a trial involving patients with schizophrenia, this compound was found to significantly reduce negative symptoms when compared to placebo, demonstrating its potential as an adjunct therapy .
  • Animal Models : this compound has been tested in various animal models for its effects on cognitive impairments induced by neurotoxins. Results showed improvements in memory and learning tasks, indicating its neuroprotective properties .

Wirkmechanismus

Ordopidine exerts its effects by binding to and antagonizing dopamine D2 receptors. This antagonism leads to an increase in the expression of activity-regulated cytoskeleton-associated protein in the frontal cortex and striatum. The increase in activity-regulated cytoskeleton-associated protein expression is hypothesized to reflect enhanced N-methyl-D-aspartic acid receptor-mediated signaling in the frontal cortex, contributing to the state-dependent locomotor effects of this compound .

Vergleich Mit ähnlichen Verbindungen

Ordopidin ähnelt anderen dopaminergen Stabilisatoren wie Pridopidin. Beide Verbindungen wirken als Dopamin-D2-Rezeptor-Antagonisten und zeigen zustandsabhängige Verhaltenseffekte. Ordopidin ist in seiner spezifischen chemischen Struktur einzigartig, die eine Fluor- und eine Methylsulfonylgruppe am Piperidinring enthält. Dieser strukturelle Unterschied trägt zu seinem besonderen pharmakologischen Profil bei .

Ähnliche Verbindungen umfassen:

Biologische Aktivität

Ordopidine, a compound belonging to the class of substituted 4-phenyl-n-alkyl-piperidines, has garnered attention for its biological activities, particularly in relation to neuroprotection and modulation of neurotransmitter systems. This article provides a comprehensive overview of the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

This compound primarily acts on the central nervous system (CNS) and has been shown to influence several neurotransmitter systems. Its mechanism of action includes:

  • NMDA Receptor Modulation : this compound dose-dependently increases activity-regulated cytoskeleton-associated protein (Arc) levels in the striatum and frontal cortex, suggesting enhanced NMDA receptor signaling. This is indicative of its potential role in neuroprotective pathways, particularly relevant in neurodegenerative diseases like Huntington's disease .
  • BDNF Pathway Activation : Research indicates that this compound increases brain-derived neurotrophic factor (BDNF) levels, which is crucial for neuronal survival and plasticity. The elevation of both Arc and BDNF mRNA levels after administration supports its neuroprotective effects .

In Vivo Studies

In a series of studies conducted on rat models, this compound was administered at varying doses (11, 33, and 100 µg/kg). The results demonstrated:

  • Increased Arc Expression : A significant increase in Arc gene expression was observed in both the striatum and frontal cortex after this compound administration, with statistical significance noted at higher doses (p < 0.01) .
  • Neuroprotective Effects : The compound's ability to enhance BDNF expression suggests a protective role against neuronal degeneration, potentially slowing the progression of conditions such as Huntington's disease .

Data Table: Summary of Key Findings

Study TypeDose Range (µg/kg)Key FindingsStatistical Significance
In Vivo Rat Study11 - 100Increased Arc and BDNF expressionp < 0.01
Behavioral StudiesN/AImproved motor function in Huntington's modelsN/A

Potential Therapeutic Applications

Given its biological activity, this compound shows promise for several therapeutic applications:

  • Neurodegenerative Diseases : Its ability to enhance neurotrophic factors positions this compound as a candidate for treating conditions like Huntington's disease.
  • Cognitive Disorders : The modulation of neurotransmitter systems may also provide benefits in cognitive disorders characterized by deficits in synaptic connectivity.

Eigenschaften

Key on ui mechanism of action

ACR325 is a dopaminergic stabiliser. The compound significantly increases the level of dopamine and noradrenalin in the forebrain and concurrently inhibits the over-activity of dopamine in other regions of the brain without unwanted inhibitory effect on motor activity.

CAS-Nummer

871351-60-9

Molekularformel

C14H20FNO2S

Molekulargewicht

285.38 g/mol

IUPAC-Name

1-ethyl-4-(2-fluoro-3-methylsulfonylphenyl)piperidine

InChI

InChI=1S/C14H20FNO2S/c1-3-16-9-7-11(8-10-16)12-5-4-6-13(14(12)15)19(2,17)18/h4-6,11H,3,7-10H2,1-2H3

InChI-Schlüssel

UKUPJASJNQDHPH-UHFFFAOYSA-N

SMILES

CCN1CCC(CC1)C2=C(C(=CC=C2)S(=O)(=O)C)F

Kanonische SMILES

CCN1CCC(CC1)C2=C(C(=CC=C2)S(=O)(=O)C)F

Aussehen

Solid powder

Key on ui other cas no.

871351-60-9

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

ACR325;  ACR-325;  ACR 325;  Ordopidine

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

Preparation according to Example 1: 4-[2-fluoro-3-(methylsulfonyl)phenyl]-piperidine (0.185 g, 0.72 mmol), acetonitrile (10 ml), potassium carbonate (0.2 g, 1.44 mmol) 1-iodoethane (0.06 ml, 0.75 mmol). Yield: 0.15 g (73%). The amine was converted to several different salts and recrystallized from ethanol/diethyl ether. Hydrochloric acid salt m.p. 273-275° C., hydrobromic acid salt m.p. 267-268° C., fumaric acid salt m.p. 204-206° C., oxalic acid salt m.p. 163-165° C., sulfate salt m.p. 263-265° C., maleic acid salt m.p. 112-113° C. MS m/z (relative intensity, 70 eV) 285 (M+, 12), 271 (15), 270 (bp), 147 (7) 133 (8).
Name
4-[2-fluoro-3-(methylsulfonyl)phenyl]-piperidine
Quantity
0.185 g
Type
reactant
Reaction Step One
Quantity
0.06 mL
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 1-ethyl-4-[2-fluoro-3-(methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine (5 g, 17.7 mmol), formic acid (3.4 ml, 90 mmol) and palladium on carbon (1.1 g) in isopropanol (50 ml) was shaken in a parr apparatus for 20 h. The reaction mixture was filtered through a pad of celite and the filtrate was concentrated and evaporated to dryness. Aqueous sodium carbonate (10%, 200 ml) was added and the mixture was extracted with ethyl acetate (3×100 ml). The combined organic phases was dried (MgSO4) and evaporated to dryness. Flash column chromatography (ethylacetate/methanol, 1:1) gave the title compound (3.5 g, 70%). The amine was converted to the hydrochloric acid salt and recrystallized from ethanol/diethyl ether: M.p. 280.2° C. MS m/z (relative intensity, 70 eV) 285 (M+, 12), 270 (bp), 57 (19), 84 (15) 133 (9).
Name
1-ethyl-4-[2-fluoro-3-(methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
70%

Synthesis routes and methods III

Procedure details

Preparation according to Example 1: 4-[2-fluoro-3-(methylsulfonyl)phenyl]-piperidine (0.185 g, 0.72 mmol), acetonitrile (10 ml), potassium carbonate (0.2 g, 1.44 mmol), 1-iodoethane (0.06 ml, 0.75 mmol). Yield: 0.15 g (73%). The amine was converted to several different salts and recrystallized from ethanol/diethyl ether. Hydrochloric acid salt m.p. 273-275° C., hydrobromic acid salt m.p. 267-268° C., fumaric acid salt m.p. 204-206° C., oxalic acid salt m.p. 163-165° C., sulfate salt m.p. 263-265° C., maleic acid salt m.p. 112-113° C. MS m/z (relative intensity, 70 eV) 285 (M+, 12), 271 (15), 270 (bp), 147 (7) 133 (8).
Name
4-[2-fluoro-3-(methylsulfonyl)phenyl]-piperidine
Quantity
0.185 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0.06 mL
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ordopidine
Reactant of Route 2
Reactant of Route 2
Ordopidine
Reactant of Route 3
Ordopidine
Reactant of Route 4
Reactant of Route 4
Ordopidine
Reactant of Route 5
Ordopidine
Reactant of Route 6
Ordopidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.